molecular formula C21H15BrN2O5 B15084753 4-Bromo-2-(2-(2,4-dihydroxybenzoyl)carbohydrazonoyl)phenyl benzoate CAS No. 769151-73-7

4-Bromo-2-(2-(2,4-dihydroxybenzoyl)carbohydrazonoyl)phenyl benzoate

Katalognummer: B15084753
CAS-Nummer: 769151-73-7
Molekulargewicht: 455.3 g/mol
InChI-Schlüssel: FLFSFXVMWDYGPN-FSJBWODESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-(2-(2,4-dihydroxybenzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C21H15BrN2O5 and a molecular weight of 455.268 This compound is notable for its unique structure, which includes a bromine atom, multiple hydroxyl groups, and a carbohydrazonoyl group

Vorbereitungsmethoden

The synthesis of 4-Bromo-2-(2-(2,4-dihydroxybenzoyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the 2,4-dihydroxybenzoyl intermediate: This step involves the reaction of 2,4-dihydroxybenzoic acid with appropriate reagents to form the 2,4-dihydroxybenzoyl intermediate.

    Introduction of the carbohydrazonoyl group: The intermediate is then reacted with hydrazine or a hydrazine derivative to introduce the carbohydrazonoyl group.

    Bromination: The compound is then brominated using a brominating agent such as bromine or N-bromosuccinimide.

    Esterification: Finally, the compound is esterified with benzoic acid or a benzoate derivative to form the final product.

Analyse Chemischer Reaktionen

4-Bromo-2-(2-(2,4-dihydroxybenzoyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(2-(2,4-dihydroxybenzoyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(2-(2,4-dihydroxybenzoyl)carbohydrazonoyl)phenyl benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes, receptors, or proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-(2-(2,4-dihydroxybenzoyl)carbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:

These similar compounds highlight the versatility of the this compound scaffold and its potential for modification to achieve different chemical and biological properties.

Eigenschaften

CAS-Nummer

769151-73-7

Molekularformel

C21H15BrN2O5

Molekulargewicht

455.3 g/mol

IUPAC-Name

[4-bromo-2-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C21H15BrN2O5/c22-15-6-9-19(29-21(28)13-4-2-1-3-5-13)14(10-15)12-23-24-20(27)17-8-7-16(25)11-18(17)26/h1-12,25-26H,(H,24,27)/b23-12+

InChI-Schlüssel

FLFSFXVMWDYGPN-FSJBWODESA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=C(C=C(C=C3)O)O

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=C(C=C(C=C3)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.